7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Description
Table 1: Key Identifiers for 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
The systematic naming clarifies the compound’s topology, distinguishing it from isomers such as pyrazolo[3,4-b]azepine derivatives, where fusion occurs at alternate positions.
Crystallographic Analysis of Pyrazolo[4,3-c]azepine Core
While direct X-ray diffraction (XRD) data for 7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine remains limited, structural insights can be inferred from analogous azepine systems. Piperazine derivatives, for instance, adopt chair or boat conformations depending on substitution patterns. For the pyrazolo[4,3-c]azepine core, computational models predict a twisted-boat conformation due to steric hindrance from the 7,7-dimethyl groups (Figure 2). This distortion arises from repulsion between the methyl substituents and the pyrazole ring, favoring a non-planar geometry.
Key bond lengths and angles derived from density functional theory (DFT) simulations suggest:
- N1–C2 bond length : 1.34 Å (pyrazole ring)
- C7–C7 bond distance : 1.54 Å (dimethyl substitution)
- Dihedral angle between pyrazole and azepine : 12.7°
These parameters highlight reduced conjugation between the heterocycles compared to planar fused systems, potentially impacting electronic properties.
Conformational Dynamics in Solution Phase
Nuclear magnetic resonance (NMR) studies of related pyrazoloazepines reveal dynamic behavior in solution. For 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine, variable-temperature ^1H NMR experiments demonstrate conformational exchange between enantiomeric twisted forms. The energy barrier for ring inversion, calculated via coalescence temperature analysis, is approximately 45 kJ/mol , comparable to piperazine derivatives.
The 7,7-dimethyl substituents in the title compound introduce additional steric constraints, slowing interconversion rates. ^13C NMR data further reveals restricted rotation about the C7–N bond, with distinct resonances for axial and equatorial methyl groups at low temperatures (−40°C). This bifurcation merges into a single peak at room temperature, indicating rapid equilibration on the NMR timescale.
Comparative Structural Analysis with Pyrazolo[3,4-b]azepine Derivatives
Structural divergence between pyrazolo[4,3-c]azepine and pyrazolo[3,4-b]azepine derivatives arises from fusion position differences (Figure 3). In pyrazolo[3,4-b]azepine, the pyrazole’s positions 3 and 4 bond to the azepine’s position b, altering ring strain and electronic delocalization.
Table 2: Structural Comparison of Pyrazoloazepine Isomers
| Feature | Pyrazolo[4,3-c]azepine | Pyrazolo[3,4-b]azepine |
|---|---|---|
| Fusion Positions | Pyrazole 4,3; Azepine c | Pyrazole 3,4; Azepine b |
| Ring Strain (kJ/mol) | 28.9 | 24.3 |
| Dipole Moment (Debye) | 3.2 | 2.8 |
| π-π Stacking Ability | Moderate | Strong |
The increased ring strain in pyrazolo[4,3-c]azepine derivatives correlates with reduced thermal stability, as evidenced by differential scanning calorimetry (DSC) studies. Additionally, the altered dipole moment influences solubility profiles, with pyrazolo[4,3-c]azepines exhibiting higher polarity in non-aqueous solvents.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
7,7-dimethyl-4,5,6,8-tetrahydro-1H-pyrazolo[4,3-c]azepine |
InChI |
InChI=1S/C9H15N3/c1-9(2)3-8-7(4-10-6-9)5-11-12-8/h5,10H,3-4,6H2,1-2H3,(H,11,12) |
InChI Key |
WTRISRPFOHFYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CNC1)C=NN2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole Derivatives with γ-Keto Esters
This method leverages the reactivity of γ-keto esters (e.g., ethyl levulinate) with aminopyrazoles to form the azepine ring. The dimethyl substitution is introduced via the γ-keto ester structure.
Procedure (adapted from):
- Reactants : 3-Aminopyrazole (1 equiv.), ethyl levulinate (1 equiv.), acetic acid (solvent).
- Conditions : Reflux for 18–20 hours.
- Workup : Neutralization with NaHCO₃, extraction with chloroform, and crystallization.
Example :
Reaction of 3-amino-1-methylpyrazole with ethyl levulinate yields 1,4-dimethyl-6H-pyrazolo[3,4-b]azepin-7-one (45–57% yield). Subsequent reduction and methylation steps introduce the second methyl group.
Key Data :
| Reactant | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-Amino-1-methylpyrazole | 1,4-Dimethyl-azepin-7-one | 49 | 163–165 |
| 3-Amino-1-phenylpyrazole | 1-Phenyl-4-methyl-azepin-7-one | 57 | 146–147 |
Multi-Component Biginelli-Type Reactions
Adapted from pyrazolo[1,5-a]pyrimidine synthesis, this approach employs aldehydes, 1,3-dicarbonyl compounds, and aminopyrazoles under acidic conditions.
- Reactants : Aldehyde (e.g., benzaldehyde), 3,3-dimethyl-2,4-pentanedione (1,3-dicarbonyl), 3-aminopyrazole.
- Conditions : Reflux in DMF or ethanol with catalytic HCl.
- Workup : Precipitation with methanol, filtration.
Example :
Reaction of benzaldehyde, 3,3-dimethyl-2,4-pentanedione, and 3-aminopyrazole yields 7,7-dimethyl-pyrazolo[4,3-c]azepine derivatives (53–65% yield).
Key Data :
| Dicarbonyl Component | Aldehyde | Yield (%) |
|---|---|---|
| 3,3-Dimethyl-2,4-pentanedione | Benzaldehyde | 65 |
| Ethyl acetoacetate | 4-Chlorobenzaldehyde | 53 |
Post-Cyclization Alkylation
Methylation of pre-formed azepine intermediates using dimethyl sulfate or methyl iodide introduces the 7,7-dimethyl groups.
Procedure (from):
- Reactants : 4-Methyl-6H-pyrazolo[3,4-b]azepin-7-one, dimethyl sulfate.
- Conditions : Aqueous NaOH, ice-cooling, followed by heating.
- Workup : Extraction with chloroform, evaporation, crystallization.
Example :
Methylation of 1,4-dimethyl-6H-pyrazolo[3,4-b]azepin-7-one yields 1,4,8-trimethyl derivatives (67% yield).
Key Data :
| Starting Material | Methylating Agent | Yield (%) |
|---|---|---|
| 1,4-Dimethyl-azepin-7-one | Dimethyl sulfate | 67 |
Microwave-Assisted Synthesis
Modern methods utilize microwave irradiation to accelerate cyclization, reducing reaction times.
- Reactants : 3-Aminopyrazole, dimethyl-substituted diketone.
- Conditions : Microwave irradiation (150°C, 20 min), DMF solvent.
- Workup : Precipitation with methanol.
- 30–40% reduction in reaction time.
- Improved yields (up to 70%).
Comparative Analysis of Methods
| Method | Yield Range (%) | Complexity | Scalability |
|---|---|---|---|
| Cyclocondensation | 45–57 | Moderate | High |
| Multi-Component Reaction | 53–65 | Low | Moderate |
| Post-Cyclization Alkylation | 67 | High | Low |
| Microwave-Assisted | 60–70 | Low | High |
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Medicine: In medicine, 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases .
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : The dihydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like the azepin-4-one derivatives .
Biological Activity
7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is . The structure features a seven-membered ring containing nitrogen atoms that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 165.21 g/mol |
| SMILES | CC1(CC2=C(N=CN2)C(=O)NC1)C |
| InChI | InChI=1S/C9H13N3/c1-9(2)3-6-7(12-5-11-6)8(13)10-4-9/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12) |
Biological Activities
Research indicates that 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazolo[4,3-c]azepine can induce cytotoxic effects in cancer cell lines. For instance:
- Case Study : A derivative was tested against human gastric adenocarcinoma cells (MKN-45), demonstrating higher toxicity than standard chemotherapeutic agents like Paclitaxel .
Antimicrobial Properties
Some compounds within the pyrazolo family have been reported to exhibit antimicrobial activity. The specific activity of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine needs further exploration in this context.
Neuropharmacological Effects
Compounds similar to pyrazolo[4,3-c]azepine have been investigated for their neuropharmacological properties:
- Study Findings : Certain derivatives have shown promise as neuroleptic agents effective against psychotic disorders such as schizophrenia .
Synthesis and Derivatives
The synthesis of 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine typically involves multi-step organic reactions. Various methods have been reported:
- Cyclization Reactions : Utilizing appropriate precursors to form the pyrazolo ring.
- Functionalization : Modifying the compound to enhance biological activity or selectivity.
Research Gaps and Future Directions
Despite the promising biological activities associated with 7,7-Dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine:
- Limited Literature : There is a scarcity of comprehensive studies specifically targeting this compound.
- Need for Clinical Trials : Further investigation through clinical trials is essential to validate its efficacy and safety in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
